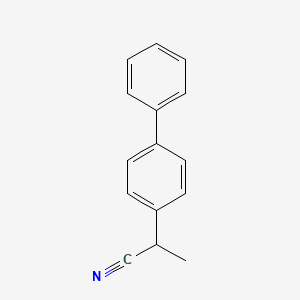

2-(4-Phenylphenyl)propanenitrile

Description

2-(4-Phenylphenyl)propanenitrile (IUPAC name: (R)-2-([1,1'-biphenyl]-4-yl)propanenitrile, referred to as 3k in ) is a chiral nitrile compound characterized by a biphenyl substituent at the propanenitrile backbone. This compound is synthesized via enantioselective radical decarbonylative cyanation, achieving high enantiomeric excess (96% ee) and moderate yield (50%) under catalytic conditions . Its rigid biphenyl structure contributes to unique steric and electronic properties, making it a candidate for applications in asymmetric catalysis and pharmaceutical intermediates.

Properties

Molecular Formula |

C15H13N |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(4-phenylphenyl)propanenitrile |

InChI |

InChI=1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3 |

InChI Key |

JKTVGIDNYIWPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can also be prepared by dehydrating amides. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods

Industrial production methods for nitriles often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Nitriles can be oxidized to produce carboxylic acids.

Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used

Scientific Research Applications

2-(4-Phenylphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Phenylphenyl)propanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to antimicrobial effects by disrupting cellular processes .

Comparison with Similar Compounds

Key Observations:

Steric Effects :

- The tert-butyl group in 3j enhances yield (86%) compared to the biphenyl analog 3k (50%), likely due to reduced steric hindrance during synthesis .

- The biphenyl group in 3k imparts rigidity, resulting in a solid-state structure, whereas alkyl-substituted analogs (e.g., 3i , 3j ) remain liquids .

Electronic Effects: Electron-withdrawing groups (e.g., chlorine in 3q) correlate with high enantioselectivity (98% ee), suggesting enhanced stereochemical control during radical cyanation .

Catalytic Performance :

- The use of chiral ligands (e.g., L5 in 3j ) significantly improves enantioselectivity compared to default conditions (e.g., 3i with 85% ee vs. 3j with 90% ee) .

Research Findings and Trends

Enantioselectivity Drivers

- Biphenyl vs. Alkyl Substituents : The biphenyl group in 3k achieves the highest ee (96%) among the series, attributed to π-π interactions stabilizing the transition state during asymmetric induction .

- Chlorine Substituents : The 2-chlorophenyl analog (3q ) shows near-perfect enantioselectivity (98% ee), likely due to enhanced radical stability and ligand-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.